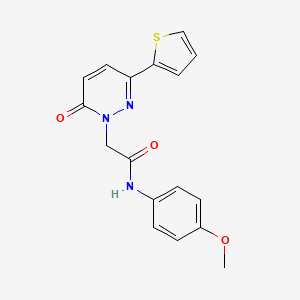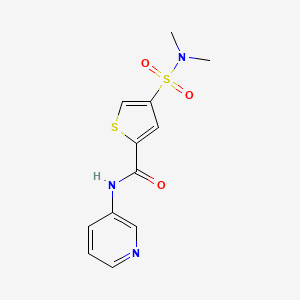![molecular formula C17H15N3O2S B5509233 2-[(4-nitrobenzyl)thio]-5,6,7,8-tetrahydro-3-quinolinecarbonitrile](/img/structure/B5509233.png)
2-[(4-nitrobenzyl)thio]-5,6,7,8-tetrahydro-3-quinolinecarbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(4-nitrobenzyl)thio]-5,6,7,8-tetrahydro-3-quinolinecarbonitrile is a useful research compound. Its molecular formula is C17H15N3O2S and its molecular weight is 325.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 325.08849790 g/mol and the complexity rating of the compound is 464. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthetic Methods and Chemical Properties
Transition-Metal-Free Synthesis
A study highlighted the synthesis of benzothieno[2,3-b]quinolines via a transition-metal-free annulation process involving nitroarenes and benzo[b]thiophen-3-ylacetonitrile, demonstrating a method potentially related to the synthesis of similar quinoline derivatives (Nowacki & Wojciechowski, 2017).
Computational Studies and Antibacterial Activity
Research incorporating density functional theory (DFT) calculations explored the chemical activity, molecular electrostatic potential, and non-linear optical (NLO) properties of related quinoline derivatives. Additionally, these compounds demonstrated antibacterial activity, indicating a potential application in developing antimicrobial agents (Uzun et al., 2019).
Corrosion Inhibition
A study investigated the anti-corrosive properties of quinoline-3-carbonitrile derivatives on mild steel in acidic media, showing that these compounds are effective corrosion inhibitors. This suggests the potential application of "2-[(4-nitrobenzyl)thio]-5,6,7,8-tetrahydro-3-quinolinecarbonitrile" in corrosion protection (Wazzan, 2017).
Biological Activities
Antimalarial and Antibacterial Effects
A classic study reported the synthesis and biological evaluation of quinazoline derivatives, which showed suppressive antimalarial activity. This aligns with the broader research interest in quinoline derivatives for their potential antimalarial and antibacterial properties (Elslager et al., 1980).
Chemosensors and Molecular Recognition
Spectroscopic Study and Potential Chemosensors
Research into novel benzimidazoles and benzimidazo[1,2-a]quinolines has opened pathways for using these compounds as potential chemosensors for different cations, demonstrating the versatility of quinoline derivatives in sensor applications (Hranjec et al., 2012).
Eigenschaften
IUPAC Name |
2-[(4-nitrophenyl)methylsulfanyl]-5,6,7,8-tetrahydroquinoline-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O2S/c18-10-14-9-13-3-1-2-4-16(13)19-17(14)23-11-12-5-7-15(8-6-12)20(21)22/h5-9H,1-4,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJTIJQDOLVAHIW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=NC(=C(C=C2C1)C#N)SCC3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![3-isobutyl-N-methyl-N-[3-(1-methyl-1H-pyrazol-4-yl)propyl]-5-isoxazolecarboxamide](/img/structure/B5509159.png)
![9-(2-methoxybenzyl)-2-(2-pyridin-4-ylethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5509167.png)

![2-({2-[1-(1H-tetrazol-1-ylacetyl)piperidin-4-yl]-1H-imidazol-1-yl}methyl)pyridine](/img/structure/B5509180.png)

![2-(3-methoxypropyl)-9-[3-(methylthio)benzyl]-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5509206.png)
![3-(4-methyl-1,3-thiazol-5-yl)-N-[(1-propyl-1H-pyrazol-4-yl)methyl]propanamide](/img/structure/B5509214.png)
![4-methyl-2-{[2-oxo-2-(1-pyrrolidinyl)ethyl]thio}-6-phenylpyrimidine](/img/structure/B5509220.png)
![2-[5-[(E)-[[2-(5-phenyltetrazol-2-yl)acetyl]hydrazinylidene]methyl]furan-2-yl]benzoic acid](/img/structure/B5509222.png)
![1-({(E)-1-[4-(DIETHYLAMINO)PHENYL]METHYLIDENE}AMINO)-4,6-DIMETHYL-2-OXO-1,2-DIHYDRO-3-PYRIDINECARBOXAMIDE](/img/structure/B5509227.png)

![5-{[5-(2-FLUOROPHENYL)FURAN-2-YL]METHYLIDENE}-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE](/img/structure/B5509242.png)

![N-[(5-cyclobutyl-1,2,4-oxadiazol-3-yl)methyl]-N-ethyl-4,6-dimethyl-2-oxo-1,2-dihydro-3-pyridinecarboxamide](/img/structure/B5509260.png)
